N-(3-acetylphenyl)-4-chlorobenzamide
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Overview
Description
N-(3-acetylphenyl)-4-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(3-acetylphenyl)-4-chlorobenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that acetyl groups can act as a nucleophile in competition with other groups, leading to various biochemical reactions
Biochemical Pathways
Derivatives of indole, a similar compound, have been found to possess diverse biological activities, affecting various pathways
Pharmacokinetics
The compound has a molecular weight of 289.421 , which may influence its bioavailability. Further pharmacokinetic studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , further studies are needed to describe the molecular and cellular effects of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-chlorobenzamide typically involves the acylation of 3-aminoacetophenone with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-(3-carboxyphenyl)-4-chlorobenzamide.
Reduction: 3-(3-hydroxyphenyl)-4-chlorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound for new drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(3-acetylphenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(3-acetylphenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: N-(3-acetylphenyl)-4-chlorobenzamide is unique due to the presence of both an acetyl group and a chlorine atom, which confer specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the acetyl group provides a site for oxidation and reduction reactions. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLAIHFFZMMZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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